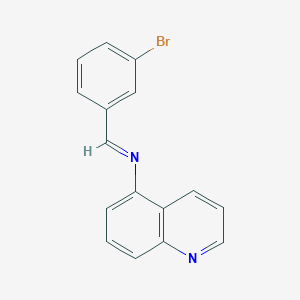
Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Descripción general
Descripción
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to pyridine at two adjacent carbon atoms. The presence of the benzyloxy group suggests that it might have been synthesized from a phenol precursor .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The benzyloxy group could potentially be cleaved under certain conditions . The quinoline system might undergo electrophilic substitution reactions similar to other aromatic systems.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems would all influence its properties .Aplicaciones Científicas De Investigación
Calcium Channel Antagonistic Activity : Derivatives of methyl(ethyl) 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, which are closely related to the chemical , have been synthesized and demonstrated calcium channel antagonistic activities. These activities were determined through tests on isolated rat ileum and rat thoracic artery (Şimşek et al., 2006).
Cardiovascular Activity : Similar derivatives were synthesized and their effect as calcium channel antagonists was observed, indicating potential applications in cardiovascular research (Gupta & Misra, 2008).
Crystal Structures and Synthesis : Studies have been conducted on the synthesis and crystal structures of hexahydroquinoline derivatives. This research contributes to understanding the structural properties of these compounds, which is crucial for their application in drug design (Steiger et al., 2020).
In-silico Evaluation Against P. Falciparum Lactate Dehydrogenase : The reaction of various substituted 2,4-dichloroquinolines with ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate led to novel 2-chloroquinoline based polyhydroquinoline with high regioselectivity. These compounds were characterized and then subjected to an in-silico analysis against P. falciparum lactate dehydrogenase (Rajesh et al., 2015).
Myorelaxant Activity : Methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates and related derivatives were synthesized and screened for their myorelaxant and potassium channel opening activities, showing potential for muscle relaxation applications (Gündüz et al., 2008).
Safety and Hazards
Mecanismo De Acción
Mode of Action
For instance, the benzylic position in the compound could potentially undergo free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving benzylic reactions
Pharmacokinetics
The compound’s structure, particularly the presence of the ester group, suggests it may undergo hydrolysis, potentially affecting its bioavailability .
Result of Action
Given the compound’s structure, it may potentially undergo various chemical reactions that could result in a range of molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ester group could be more susceptible to hydrolysis under acidic conditions .
Propiedades
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-5-32-27(31)24-18(2)29-21-15-28(3,4)16-22(30)26(21)25(24)20-13-9-10-14-23(20)33-17-19-11-7-6-8-12-19/h6-14,25,29H,5,15-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZWDXRFHRQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CC(C2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




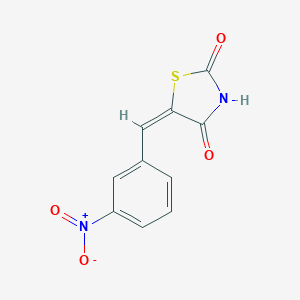
![4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B412013.png)
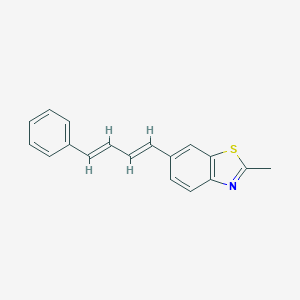
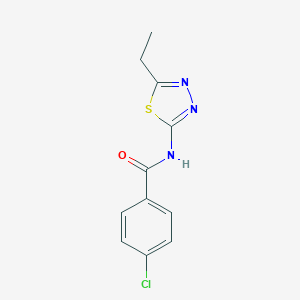

![2-Naphthalenol, 1-[(5-methyl-1H-pyrazol-3-yl)azo]-](/img/structure/B412023.png)
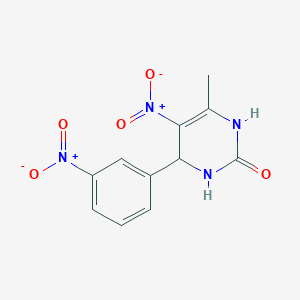
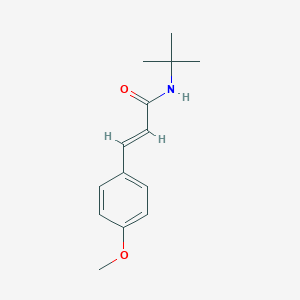

![2-{[(2,5-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B412029.png)

![2-[(5-Quinolinylimino)methyl]phenol](/img/structure/B412032.png)
